molecular formula C20H18N2O5 B2952496 3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide CAS No. 1448592-98-0

3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide

Cat. No.: B2952496
CAS No.: 1448592-98-0
M. Wt: 366.373
InChI Key: DEBBJELBDSITIS-UHFFFAOYSA-N
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Description

3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide is a benzohydrazide–hydrazone hybrid featuring a 3,4-dihydroxybenzoyl core linked via a methylidene group to a 4-oxo-6-isopropylchromene moiety. Its structural uniqueness lies in the chromenone-isopropyl group, which may enhance lipophilicity and influence binding interactions in biological systems .

Properties

IUPAC Name

3,4-dihydroxy-N-[(E)-(4-oxo-6-propan-2-ylchromen-3-yl)methylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-11(2)12-4-6-18-15(7-12)19(25)14(10-27-18)9-21-22-20(26)13-3-5-16(23)17(24)8-13/h3-11,23-24H,1-2H3,(H,22,26)/b21-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBBJELBDSITIS-ZVBGSRNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=NNC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OC=C(C2=O)/C=N/NC(=O)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide, with the CAS number 1448592-98-0, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties.

The molecular formula of this compound is C20H18N2O5C_{20}H_{18}N_{2}O_{5} with a molecular weight of 366.37 g/mol. It features a chromene structure linked to a hydrazone moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of hydrazones, including this compound, exhibit notable antimicrobial properties. For instance, research indicates that similar compounds have minimal inhibitory concentrations (MIC) against various bacteria, including both Gram-positive and Gram-negative strains. The antimicrobial activity of related compounds was assessed using standard methods against reference strains such as Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Bacterial Strain
This compoundTBDTBD
N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide3.91S. aureus
N-(1-(2-hydroxy-3,5-diiodophenyl)methylidene)-2,4-dihydroxybenzohydrazide0.48M. luteus

These findings suggest that the compound may possess significant potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanism of action.

Anticancer Activity

The antiproliferative effects of the compound were evaluated against several human cancer cell lines, including HepG2 (liver cancer), H1563 (lung cancer), and LN-229 (glioblastoma). The viability of these cells was assessed using the MTT assay.

Cell LineIC50 (µM)Selectivity Index
HepG2TBDTBD
H1563TBDTBD
LN-229TBDTBD

Preliminary results indicate that the compound exhibits cytotoxicity towards cancer cells at lower concentrations compared to normal cells (e.g., HEK293), suggesting selective toxicity that could be beneficial for therapeutic applications.

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been identified as an inhibitor of cyanobacterial fructose-1,6-bisphosphatase (Cy-FBP/SBPase), which is crucial in algal bloom management.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives similar to this compound showed enhanced activity against resistant bacterial strains compared to conventional antibiotics.
  • Cytotoxicity Assessment : A study involving the evaluation of various hydrazones highlighted the significant antiproliferative activity of compounds structurally related to this compound against glioblastoma cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Biological Activity Synthesis Method Key Findings References
Target Compound : 3,4-Dihydroxy-N'-{[4-oxo-6-(propan-2-yl)-4H-chromen-3-yl]methylidene}benzohydrazide Chromenone-isopropyl group Hypothesized anti-inflammatory, antioxidant Condensation of 3,4-dihydroxybenzohydrazide with 3-formyl-4-oxo-6-isopropylchromene Chromenone moiety enhances π-π stacking; isopropyl group improves lipophilicity
2,4-Dihydroxy-N'-[(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide 4-hydroxy-3-methoxybenzylidene Anti-inflammatory, protein binding Condensation with 4-hydroxy-3-methoxybenzaldehyde Strong interaction with bovine serum albumin (BSA) via hydrogen bonding and hydrophobic forces
2,4-Dihydroxy-N'-[(5-nitro-2-furyl)methylene]benzohydrazide 5-nitro-furyl Antimicrobial, fluorescent receptor Condensation with 5-nitro-2-furaldehyde Nitro group enhances electrophilicity; used in zinc-selective fluorescent probes
4-[(3,4-Dichlorobenzyl)oxy]-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenecarbohydrazide Dichlorobenzyl ether, 4-hydroxy-3-methoxybenzylidene Not explicitly reported (potential bioactivity) Etherification followed by condensation Dichloro substituents may increase membrane permeability
N′-[(3,5-Di-tert-butyl-2-hydroxyphenyl)methylidene]-substituted benzohydrazides 3,5-di-tert-butyl-2-hydroxybenzylidene Antioxidant Reflux of benzohydrazide with substituted aldehyde tert-Butyl groups stabilize free radicals; EC₅₀ values comparable to BHA

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